3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a member of triazoles.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Compounds related to 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been a subject of chemical synthesis and structural analysis. Studies have focused on designing and synthesizing novel compounds with this core structure, determining their chemical structures using techniques like IR, NMR, mass spectroscopy, and elemental analysis. For example, a series of novel compounds, including 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, were synthesized and characterized in detail (Wang et al., 2006).
Biological Activity and Pharmacological Potential
Various derivatives of 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine have been explored for their biological activity. Studies include the synthesis and evaluation of their herbicidal activities against specific plant species like rape and barnyard grass. Some compounds in this category demonstrated moderate herbicidal activity against rape (Wang et al., 2006). Additionally, the antimicrobial activities of certain derivatives against strains of gram-positive and gram-negative bacteria as well as yeast fungi have been studied, with some derivatives showing promising results (Demchenko et al., 2021).
Pharmaceutical Applications
The triazolopyridine family, to which 3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine belongs, has been recognized for its potential in pharmaceutical applications due to its biological activity. Studies have synthesized specific compounds in this family and characterized them using techniques like X-ray diffraction, indicating their potential utility in drug design and development (El-Kurdi et al., 2021).
properties
Product Name |
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10/h5-8H,1-4,9H2 |
InChI Key |
RZQQPARKDTYYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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